molecular formula C17H32N2O5 B1337194 (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid CAS No. 15136-12-6

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

Cat. No.: B1337194
CAS No.: 15136-12-6
M. Wt: 344.4 g/mol
InChI Key: PBTNVAYSJPRTLQ-STQMWFEESA-N
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Description

This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .


Synthesis Analysis

The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .


Chemical Reactions Analysis

The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .

Scientific Research Applications

Synthesis and Application in Peptide Research

The compound, often referred to in literature with related structures, plays a crucial role in the synthesis of complex peptides and amino acids. The work by Nevalainen and Koskinen (2001) highlights its application as a precursor for trans-4-methylproline, showcasing its relevance in synthesizing specific amino acid derivatives used in peptide research Nevalainen, Koskinen, 2001. Similarly, Thaisrivongs et al. (1987) demonstrated its utility in synthesizing renin inhibitory peptides, indicating its broader application in designing potent enzyme inhibitors Thaisrivongs et al., 1987.

Role in Stereoselective Synthesis

The compound is integral to stereoselective synthetic processes, as evidenced by Laue et al. (2000) who utilized it in the stereoselective synthesis of γ‐fluorinated α‐amino acids, showcasing its importance in the preparation of chiral building blocks for pharmaceuticals Laue et al., 2000. Koseki et al. (2011) also contributed by detailing the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, further exemplifying the compound's versatility in organic synthesis Koseki, Yamada, Usuki, 2011.

Contribution to Protein and Peptide Chemistry

Adamczyk et al. (1999) showcased the compound's significance in synthesizing collagen cross-links, an essential component in understanding and applying protein chemistry Adamczyk, Johnson, Reddy, 1999. Moreover, Ehrlich-Rogozinski's work (1974) on the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides highlights the compound's role in analytical procedures within peptide chemistry Ehrlich-Rogozinski, 1974.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Future Directions

The use of Boc-protected dipeptides like this compound is a common strategy in the synthesis of more complex peptides and proteins. Future research could explore the synthesis of novel peptides using this compound as a building block .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTNVAYSJPRTLQ-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427191
Record name (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-65-7, 15136-12-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73401-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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